molecular formula C18H14O6 B2688969 methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate CAS No. 315233-45-5

methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate

Cat. No.: B2688969
CAS No.: 315233-45-5
M. Wt: 326.304
InChI Key: XSBZKAXHWUDYHJ-UHFFFAOYSA-N
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Description

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is a chemical compound with the molecular formula C18H14O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a coumarin core with a benzoate ester makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10-17(16(20)14-8-5-12(19)9-15(14)23-10)24-13-6-3-11(4-7-13)18(21)22-2/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBZKAXHWUDYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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